3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Eupteleasaponin I is a triterpenoid saponin compound derived from the plant Euptelea polyandra. It is known for its significant gastroprotective activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eupteleasaponin I involves complex organic reactions. The compound is typically extracted from the leaves of Euptelea polyandra using methanol as a solvent. The extract is then subjected to various chromatographic techniques to isolate Eupteleasaponin I .
Industrial Production Methods
The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Eupteleasaponin I undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the glycosidic bonds in the saponin structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives of Eupteleasaponin I, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
Eupteleasaponin I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: The compound is investigated for its biological activities, including anti-inflammatory and gastroprotective effects.
Medicine: Eupteleasaponin I is explored for its potential therapeutic applications, particularly in treating gastrointestinal disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Eupteleasaponin I exerts its effects primarily through its interaction with the gastrointestinal mucosa. It enhances the production of protective mucus and inhibits the secretion of gastric acid, thereby providing a protective effect against ulcers. The molecular targets and pathways involved include the modulation of inflammatory cytokines and the enhancement of mucosal defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Eupteleasaponin II: Another triterpenoid saponin from the same plant, with similar gastroprotective properties.
Akebonoic Acid: A related compound with anti-inflammatory effects.
Holboelliside A and B: Nortriterpenoid saponins with cytotoxic activities against certain cancer cell lines.
Uniqueness
Eupteleasaponin I is unique due to its specific structure and potent gastroprotective activity. Unlike some of its analogs, it has been extensively studied for its ability to protect the stomach lining and reduce inflammation .
Properties
Molecular Formula |
C52H82O21 |
---|---|
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-39(63)36(60)33(57)27(19-53)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-43-40(64)41(26(55)21-66-43)71-46-42(37(61)34(58)28(20-54)69-46)72-44-38(62)35(59)32(56)23(2)67-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3 |
InChI Key |
JYWXPMGCCNBCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(=C)CC8)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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